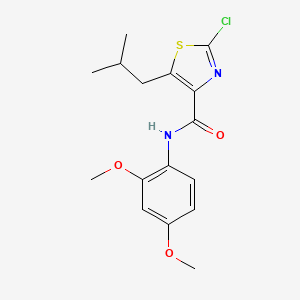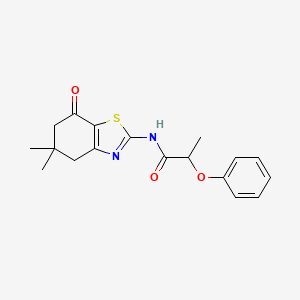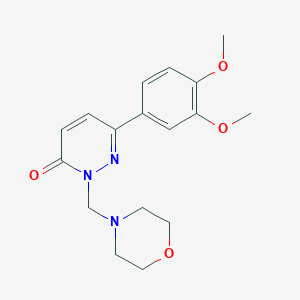![molecular formula C25H28N4O4 B11010628 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11010628.png)
6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide is a complex organic compound that features a quinazoline and indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Indole Derivative Preparation: The indole moiety is prepared separately, often starting from indole-3-acetic acid or similar precursors.
Coupling Reaction: The quinazoline and indole derivatives are then coupled using appropriate linkers and reagents, such as carbodiimides, to form the final hexanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the quinazoline or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce halogen atoms or other functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s properties may be useful in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and indole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-iodo-7-methoxy-3,4-dihydroquinazolin-4-one
- 6-Chloroquinazoline-2,4(1H,3H)-dione
- 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
What sets 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide apart is its combination of the quinazoline and indole moieties, which can confer unique biological activities and chemical properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C25H28N4O4 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C25H28N4O4/c1-33-18-10-11-21-20(15-18)17(16-27-21)12-13-26-23(30)9-3-2-6-14-29-24(31)19-7-4-5-8-22(19)28-25(29)32/h4-5,7-8,10-11,15-16,27H,2-3,6,9,12-14H2,1H3,(H,26,30)(H,28,32) |
Clé InChI |
MULXCRCBHHZQKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11010554.png)
![4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11010568.png)

![2-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11010576.png)
![2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B11010590.png)
![N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide](/img/structure/B11010592.png)
![N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11010600.png)

![N-(1H-indol-6-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11010606.png)

![2-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11010619.png)
![2-(azepan-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11010627.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11010629.png)
